2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile
Overview
Description
2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile is an organic compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . It is characterized by the presence of a benzonitrile group and a methoxymethyl-substituted phenylamino group. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile typically involves the reaction of 2-aminobenzonitrile with 2-(methoxymethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution . The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Chemical Reactions Analysis
2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Scientific Research Applications
2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile can be compared with other similar compounds, such as:
2-{[2-(Methoxymethyl)phenyl]amino}benzamide: This compound has a similar structure but with an amide group instead of a nitrile group, leading to different chemical properties and reactivity.
2-{[2-(Methoxymethyl)phenyl]amino}benzoic acid: The presence of a carboxylic acid group in place of the nitrile group results in different solubility and reactivity characteristics.
2-{[2-(Methoxymethyl)phenyl]amino}benzaldehyde: This compound contains an aldehyde group, which significantly alters its chemical behavior compared to the nitrile derivative.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(methoxymethyl)anilino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-11-13-7-3-5-9-15(13)17-14-8-4-2-6-12(14)10-16/h2-9,17H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVKWXJRQFZITL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1NC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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